Gas-Phase Electrophilic Reactivity: 4× Higher Adduct Formation Efficiency vs. Methyl Ester Analog
In a direct comparative study of eight α,β-unsaturated esters reacting with O=P(OCH3)2+ phosphonium ions in a quadrupole ion trap mass spectrometer, Ethyl 3,3-dimethylacrylate demonstrated significantly higher adduct formation efficiency than its methyl ester counterpart and the unsubstituted ethyl acrylate. The increased reactivity is attributed to the electron-donating and steric effects of the geminal dimethyl groups, which enhance the electrophilic character at the β-carbon while providing steric discrimination [1].
| Evidence Dimension | Adduct formation efficiency (relative reactivity scale) |
|---|---|
| Target Compound Data | High (quantitatively higher than methyl 3,3-dimethylacrylate and ethyl acrylate) |
| Comparator Or Baseline | Methyl 3,3-dimethylacrylate (lower); Ethyl acrylate (lower); Ethyl methacrylate (different reactivity profile) |
| Quantified Difference | Approximately 4× higher adduct yield relative to methyl 3,3-dimethylacrylate analog; distinct reactivity rank order among eight esters tested |
| Conditions | Quadrupole ion trap mass spectrometer; O=P(OCH3)2+ phosphonium ions generated by electron ionization from neutral trimethyl phosphite |
Why This Matters
This direct reactivity comparison enables rational selection of EDMA over the methyl ester analog when higher gas-phase electrophilic reactivity or enhanced adduct formation is required in mass spectrometric analytical workflows or ion-molecule reaction studies.
- [1] Thoen, K.K.; Smith, R.L.; Nousiainen, J.J.; Nelson, E.D.; Kenttämaa, H.I. Gas-phase reactivity of the OP(OCH3)2+ phosphonium ion towards α,β-unsaturated esters in a quadrupole ion trap. Journal of Mass Spectrometry. 2005; 40(4): 430–443. DOI: 10.1002/jms.815. View Source
